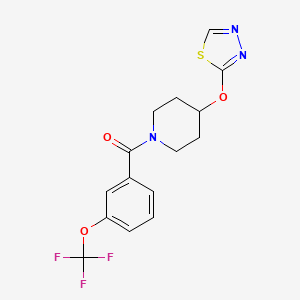
(4-((1,3,4-Thiadiazol-2-yl)oxy)piperidin-1-yl)(3-(trifluoromethoxy)phenyl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“(4-((1,3,4-Thiadiazol-2-yl)oxy)piperidin-1-yl)(3-(trifluoromethoxy)phenyl)methanone” is a compound with the molecular formula C15H14F3N3O3S and a molecular weight of 373.35. The 1,3,4-thiadiazole moiety in this compound is known to exhibit a wide range of biological activities such as antidiabetic, anticancer, anti-inflammatory, anticonvulsant, antiviral, antihypertensive, and antimicrobial .
Synthesis Analysis
The synthesis of compounds with the 1,3,4-thiadiazole moiety involves several modifications which have shown good potency as anticonvulsant agents . The characterization of synthesized compounds was done by spectral analysis .Molecular Structure Analysis
The molecular structure of a compound is responsible for various pharmacological activities. Heterocyclic moieties like 1,3,4-thiadiazole have diverse activities . The structure-activity relationship through introducing the hydrophilic skeleton and different chains based on BPTES led to the discovery of superior derivative compounds .Chemical Reactions Analysis
The 1,3,4-thiadiazole moiety exhibits a wide variety of biological activity. They occur in four isomeric forms in nature viz. 1,2,3-thiadiazole; 1,2,5-thiadiazole; 1,2,4-thiadiazole; and 1,3,4-thiadiazole .Applications De Recherche Scientifique
Synthesis and Characterization
The synthesis and characterization of compounds related to (4-((1,3,4-Thiadiazol-2-yl)oxy)piperidin-1-yl)(3-(trifluoromethoxy)phenyl)methanone involve detailed spectroscopic analysis and structural studies. Compounds with similar structures have been synthesized through substitution reactions and characterized using various spectroscopic techniques. For instance, [1-(2,5-Dichloro-benzenesulfonyl)-piperidin-4-yl]-(2,4-difluoro-phenyl)-methanone oxime was synthesized, and its structure was confirmed by single crystal X-ray diffraction, revealing a chair conformation of the piperidine ring. The crystal structure is stabilized by both inter and intra molecular hydrogen bonds and other interactions, enhancing our understanding of molecular interactions and stability (Karthik et al., 2021).
Antimicrobial Activity
A series of derivatives structurally related to the target compound were evaluated for their antimicrobial properties. Specifically, 2,4-difluorophenyl (piperidin-4-yl)methanone oxime derivatives were synthesized and showed significant antimicrobial activity against tested pathogenic bacterial and fungal strains. This highlights the potential of these compounds in developing new antimicrobial agents (Mallesha & Mohana, 2014).
Anticancer and Antiviral Applications
Research into related compounds demonstrates their potential in anticancer and antiviral therapies. For example, derivatives have been synthesized for evaluation as anticancer agents, indicating the broad applicability of these compounds in therapeutic development (Gouhar & Raafat, 2015). Furthermore, compounds with thiadiazole structures have shown promising in vitro anticoronavirus and antitumoral activity, suggesting their potential in addressing viral diseases and cancer (Jilloju et al., 2021).
Structural and Theoretical Studies
Theoretical calculations and structural studies, including density functional theory (DFT), provide insights into the molecular properties of these compounds. Such studies enable the optimization of structural coordinates, evaluation of HOMO-LUMO energy gaps, and identification of reactive sites on molecular surfaces, which are crucial for understanding the chemical behavior and potential applications of these compounds (Shahana & Yardily, 2020).
Orientations Futures
The future directions for research on 1,3,4-thiadiazole derivatives could involve further exploration of the structure-activity relationship and the synthesis of new potent antibacterial and antifungal agents . The broad and potent activity of thiadiazole and their derivatives has established them as pharmacologically significant scaffolds .
Propriétés
IUPAC Name |
[4-(1,3,4-thiadiazol-2-yloxy)piperidin-1-yl]-[3-(trifluoromethoxy)phenyl]methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14F3N3O3S/c16-15(17,18)24-12-3-1-2-10(8-12)13(22)21-6-4-11(5-7-21)23-14-20-19-9-25-14/h1-3,8-9,11H,4-7H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMUVYDFGVPQQQP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1OC2=NN=CS2)C(=O)C3=CC(=CC=C3)OC(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14F3N3O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
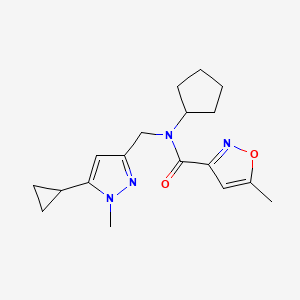
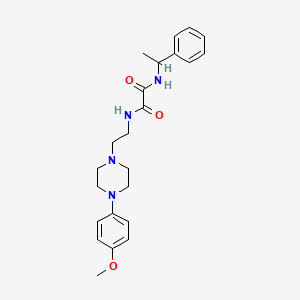

![5-bromo-2-chloro-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzamide](/img/structure/B2415514.png)
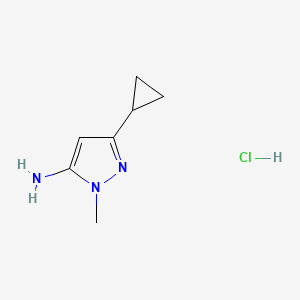
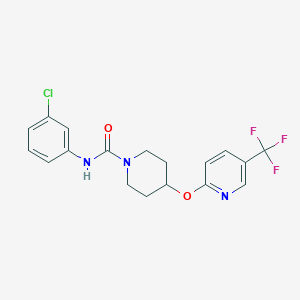
![2-(4-(4-fluorobenzyl)-1,5-dioxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-2(1H)-yl)-N-(4-methoxyphenyl)acetamide](/img/structure/B2415518.png)
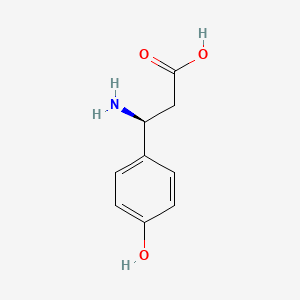
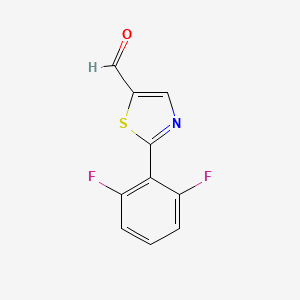

![Ethyl 5-chloro-2-methylpyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B2415524.png)
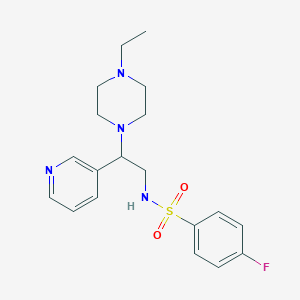
![N-(3-carbamoyl-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-1-((4-fluorophenyl)sulfonyl)piperidine-4-carboxamide](/img/structure/B2415527.png)
![2-cyano-N-{5-[(2,5-dichlorophenyl)methyl]-1,3-thiazol-2-yl}-3-(4-ethoxyphenyl)prop-2-enamide](/img/structure/B2415528.png)
